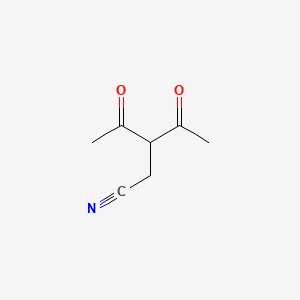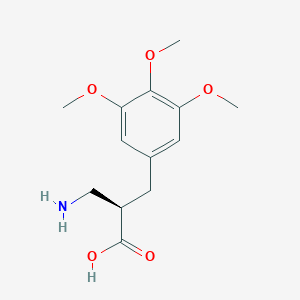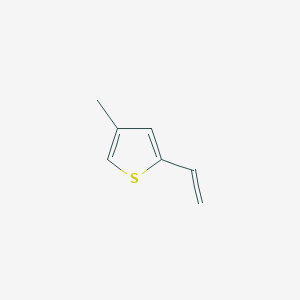
4-Methyl-2-vinylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-vinylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its vinyl and methyl substituents at the 2 and 4 positions, respectively. Thiophene derivatives, including this compound, are widely studied due to their diverse applications in materials science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-vinylthiophene typically involves the reaction of 4-methylthiophene with vinyl magnesium bromide in the presence of a catalyst. This process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and efficiency. Additionally, the purification process involves distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-vinylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
4-Methyl-2-vinylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-Methyl-2-vinylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes. In materials science, its electronic properties are harnessed in the development of semiconductors and transistors .
Comparison with Similar Compounds
- 2-Methyl-5-vinylthiophene
- 2-Phenyl-5-vinylthiophene
- 2-Cyano-5-vinylthiophene
Comparison: 4-Methyl-2-vinylthiophene is unique due to its specific substituents, which impart distinct electronic and steric properties. Compared to 2-Phenyl-5-vinylthiophene, it has a lower molecular weight and different reactivity patterns. The presence of the methyl group at the 4-position also influences its chemical behavior and applications .
Properties
Molecular Formula |
C7H8S |
|---|---|
Molecular Weight |
124.21 g/mol |
IUPAC Name |
2-ethenyl-4-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-4-6(2)5-8-7/h3-5H,1H2,2H3 |
InChI Key |
KTUXVRCLHWLODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
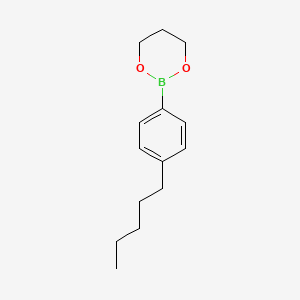


![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
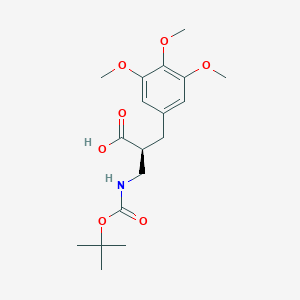
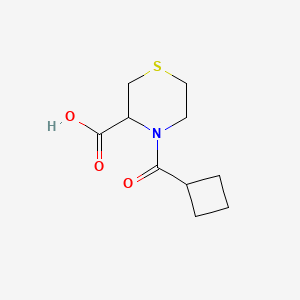
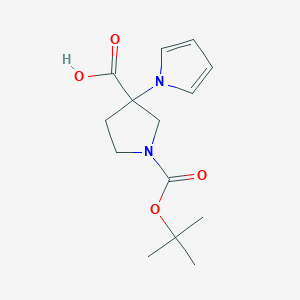
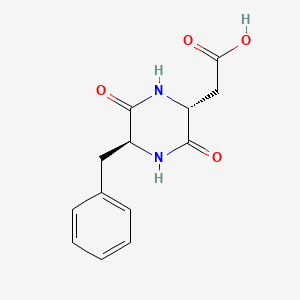
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
